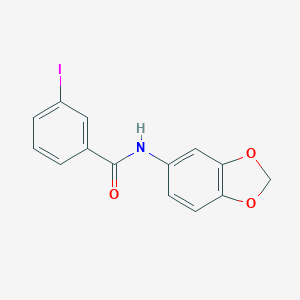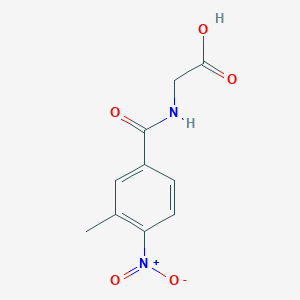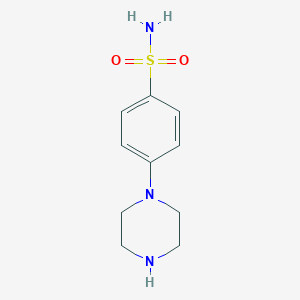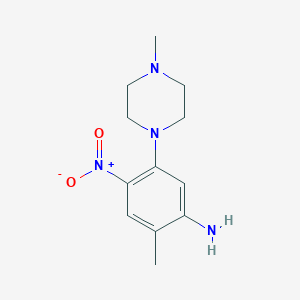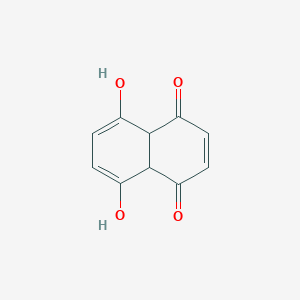
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione, also known as lawsone, is a natural dye found in the leaves of the henna plant (Lawsonia inermis). It has been used for centuries as a traditional dye for hair, skin, and nails. However, in recent years, lawsone has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology.
作用机制
The exact mechanism of action of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is not fully understood. However, it is believed that 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and Nrf2 pathway. Lawsone has also been shown to interact with DNA and induce oxidative stress, leading to DNA damage and cell death.
生化和生理效应
Lawsone has been shown to possess various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. Lawsone has also been shown to scavenge free radicals and protect against oxidative stress. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.
实验室实验的优点和局限性
Lawsone has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is stable under various conditions and can be stored for extended periods. However, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione can undergo auto-oxidation, leading to the formation of various by-products, which can interfere with experimental results.
未来方向
There are several future directions for 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione research. One area of interest is the development of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione-based natural photosensitizers for photodynamic therapy. Another area of interest is the investigation of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione can be used as a probe to study DNA damage and repair mechanisms. Further research is needed to fully understand the mechanism of action of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione and its potential applications in various fields.
In conclusion, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is a natural dye found in the leaves of the henna plant that has gained attention in the scientific community for its potential applications in medicine and biotechnology. It possesses anti-inflammatory, antioxidant, and antimicrobial properties and has been investigated for its potential use as a natural photosensitizer in photodynamic therapy. Lawsone has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione in various fields.
合成方法
Lawsone can be extracted from the leaves of the henna plant using various solvents, such as ethanol or methanol. However, the yield of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione from the plant is relatively low, and the extraction process can be time-consuming. Therefore, several synthetic methods have been developed to produce 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione in larger quantities. One of the most commonly used methods is the oxidation of 2-hydroxy-1,4-naphthoquinone with lead dioxide or potassium permanganate.
科学研究应用
Lawsone has been studied extensively for its potential applications in medicine and biotechnology. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Lawsone has also been investigated for its potential use as a natural photosensitizer in photodynamic therapy for cancer treatment. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has been used as a probe to study DNA damage and repair mechanisms.
属性
CAS 编号 |
887574-80-3 |
|---|---|
产品名称 |
5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione |
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC 名称 |
5,8-dihydroxy-4a,8a-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,9-12H |
InChI 键 |
YBSPYLIZIRGBHN-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C2C(C1=O)C(=CC=C2O)O |
规范 SMILES |
C1=CC(=O)C2C(C1=O)C(=CC=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



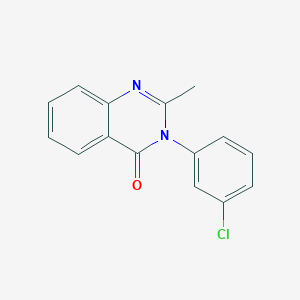


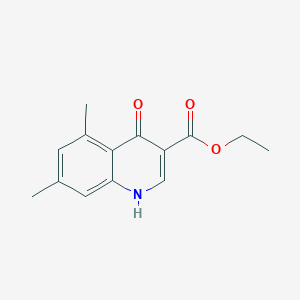

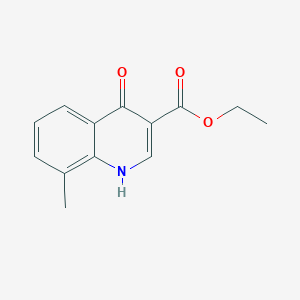


![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
